6,6-Dibutyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
6,6-DIBUTYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE is a complex organic compound with the molecular formula C22H27N3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-DIBUTYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE typically involves the condensation of 2-(2-aminophenyl)-1H-benzimidazole with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of octanal as the aldehyde, which reacts with the benzimidazole derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be more efficient and yield higher purity products compared to conventional heating methods . This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6,6-DIBUTYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
6,6-DIBUTYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-DIBUTYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline: A similar compound synthesized using a similar method.
Pyrimido[1,2-a]benzimidazoles: Another class of compounds with similar structural features and biological activities.
Uniqueness
6,6-DIBUTYL-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE is unique due to its specific substitution pattern and the presence of butyl groups, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C22H27N3 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
6,6-dibutyl-5H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C22H27N3/c1-3-5-15-22(16-6-4-2)24-18-12-8-7-11-17(18)21-23-19-13-9-10-14-20(19)25(21)22/h7-14,24H,3-6,15-16H2,1-2H3 |
InChI Key |
JWNDFLRZPJFCRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)CCCC |
Origin of Product |
United States |
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